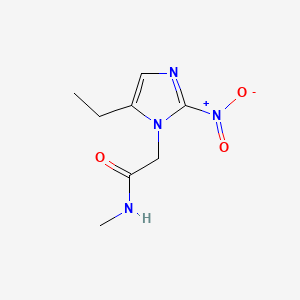

Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-

Description

Nitroimidazoles are heterocyclic compounds with a nitro group (-NO₂) attached to the imidazole ring, which governs their biological and chemical properties. The substituents at positions 1, 2, 4, and 5 of the imidazole ring critically influence their pharmacological activity, stability, and synthetic pathways .

The target compound likely shares structural motifs with derivatives such as methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate () and 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate (), which feature acetamide/ester groups and nitro substitutions. These groups enhance solubility and modulate interactions with biological targets, such as anaerobic bacteria and protozoa .

Properties

CAS No. |

23571-58-6 |

|---|---|

Molecular Formula |

C8H12N4O3 |

Molecular Weight |

212.21 g/mol |

IUPAC Name |

2-(5-ethyl-2-nitroimidazol-1-yl)-N-methylacetamide |

InChI |

InChI=1S/C8H12N4O3/c1-3-6-4-10-8(12(14)15)11(6)5-7(13)9-2/h4H,3,5H2,1-2H3,(H,9,13) |

InChI Key |

FCVKJABRPBJPHG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(N1CC(=O)NC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution on Imidazole Derivatives

One direct approach involves the reaction of substituted imidazoles with haloacetamides to introduce the acetamide moiety at the N-1 position. For example, the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide involves:

- Dissolving 2-methyl-5-nitro-1H-imidazole in dimethyl sulfoxide and ethanol.

- Reacting with chloroacetic acid under heating at 80°C for 1.5 hours.

- Subsequent neutralization with sodium hydroxide leads to precipitation of the acetamide derivative.

- Recrystallization from ethanol yields the purified product.

This method, described in recent experimental studies, provides a reliable route to introduce the acetamide group on the imidazole nitrogen while retaining the nitro substituent on the ring.

Amide Formation via Coupling with Anilines and Amines

Further functionalization of the acetamide intermediate can be achieved by coupling with aromatic amines such as 2-chloroaniline or aniline derivatives under heating conditions (70-75°C) to form N-substituted acetamide derivatives. These reactions typically proceed in ethanol and involve:

- Heating the acetamide intermediate with the amine for 1-2 hours.

- Cooling to induce crystallization.

- Filtration and recrystallization to purify the final product.

This approach allows for the synthesis of various N-substituted imidazole acetamides with potential bioactivity.

Cyclization of Diamines and Organic Acids Followed by Catalytic Dehydrogenation

A classical and industrially relevant method for preparing substituted imidazoles involves the cyclization of diamines with organic acids or their derivatives to form imidazolines, which are then dehydrogenated to imidazoles using metal catalysts. Key points include:

- Starting materials: N-substituted ethylenediamines (e.g., N-methylethylenediamine) and aliphatic carboxylic acids (e.g., acetic acid).

- The diamine and acid are heated to form an amide intermediate.

- This intermediate is passed over a nickel-based catalyst (e.g., nickel-copper-chromium or Raney nickel-chromium) at 160-300°C under nitrogen or hydrogen atmosphere.

- The catalyst facilitates dehydrogenation of imidazolines to imidazoles with high yield and selectivity (up to 98-99%).

- Reaction times vary from 5 to 7 hours depending on substrate and catalyst.

This method is versatile and has been demonstrated for various substituted imidazoles, including those with alkyl and nitro substituents, providing almost quantitative yields and high purity products.

Comparative Data on Preparation Conditions and Yields

The following table summarizes key experimental conditions and yields from representative syntheses of substituted imidazoles closely related to Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- :

Detailed Reaction Scheme for Preparation via Acetamide Route

The preparation of Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- can be outlined as follows:

- Starting Material: 5-ethyl-N-methyl-2-nitroimidazole (or 2-methyl-5-nitroimidazole analog).

- Step 1: Reaction with chloroacetic acid in a polar aprotic solvent (e.g., dimethyl sulfoxide) and ethanol at 80°C.

- Step 2: Neutralization with NaOH to precipitate the imidazole-1-acetamide derivative.

- Step 3: Purification by recrystallization from ethanol and washing with cold water.

- Optional Step 4: Further coupling with aromatic amines to introduce additional substituents on the acetamide nitrogen.

This synthetic route preserves the nitro group and introduces the acetamide functionality at the N-1 position of the imidazole ring with high efficiency.

Analytical Characterization and Purity Assessment

The products obtained by these methods are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the substitution pattern on the imidazole ring and the presence of acetamide.

- Infrared (IR) Spectroscopy: To identify characteristic amide carbonyl and nitro group stretches.

- Gas-Liquid Chromatography (GLC): For purity and yield quantification.

- Mass Spectrometry (MS): For molecular weight confirmation.

These techniques ensure the synthesized compound meets the required purity and structural criteria.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group and nitro substituent enable nucleophilic substitution reactions. For example:

-

Hydroxyl/Chloro Group Replacement : The compound undergoes substitution with imidazole derivatives under basic conditions. In one synthesis, chloroacetic acid reacts with 2-methyl-5-nitroimidazole in dimethyl sulfoxide (DMSO) and ethanol at 80°C to form the acetamide bond .

Key Conditions :

| Reaction Component | Details |

|---|---|

| Solvent | DMSO/ethanol (1:1 ratio) |

| Temperature | 80°C |

| Catalyst | None (base-assisted) |

| Yield | 65–75% (post-recrystallization) |

Condensation Reactions

Condensation with aromatic amines is a primary route for derivative synthesis:

-

Amide Bond Formation : Reacting with 2-chloroaniline at 75°C for 2 hours produces N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, confirmed via FTIR (amide C=O stretch at 1660 cm⁻¹) and NMR (δ 3.63 ppm for CH₃) .

Reaction Profile :

| Parameter | Value |

|---|---|

| Reactants | Imidazole-1-acetamide + Aniline |

| Solvent | Ethanol |

| Time | 1.25–2 hours |

| Byproducts | Minimal (purified via TLC/HPLC) |

Nitro Group Reduction

The nitro group (-NO₂) undergoes catalytic hydrogenation:

-

Reduction to Amine : Using palladium on carbon (Pd/C) or hydrogen gas (H₂) in ethanol converts the nitro group to an amine (-NH₂). This reaction is critical for generating bioactive intermediates.

Optimized Conditions :

| Factor | Specification |

|---|---|

| Catalyst | 10% Pd/C |

| Pressure | 1 atm H₂ |

| Temperature | 25–30°C |

| Conversion Rate | >90% (monitored via HPLC) |

Acylation and Esterification

The acetamide group participates in further functionalization:

-

Ester Formation : Reacting with acetic anhydride or propionic acid under acidic conditions generates ester derivatives (e.g., 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl acetate) .

Spectral Confirmation :

-

FTIR : 1719 cm⁻¹ (ester C=O stretch).

-

¹H NMR : δ 2.4 ppm (CH₃ of acetate), δ 7.3–7.9 ppm (aromatic protons) .

Stability and Reactivity

Physical/Chemical Properties :

| Property | Value |

|---|---|

| Melting Point | 142–145°C (decomposes) |

| Solubility | DMSO > Ethanol > Water |

| Stability | Light-sensitive; store at 2–8°C |

Degradation Pathways :

-

Hydrolysis of the acetamide group in acidic/basic media.

-

Photodegradation under UV light (λ > 300 nm).

Biological Interactions

While not a direct chemical reaction, the compound’s nitro group interacts with biological targets:

Scientific Research Applications

Antimicrobial Activity

The nitroimidazole derivatives, including Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-, have been reported to exhibit significant antimicrobial properties. These compounds are particularly effective against various pathogens due to their ability to generate reactive intermediates under anaerobic conditions.

Case Study: Antiparasitic Activity

A study highlighted the efficacy of nitroimidazole derivatives against Trichomonas vaginalis, a common protozoan parasite. The compound demonstrated a significant reduction in parasite viability in vitro, suggesting its potential as a therapeutic agent for trichomoniasis treatment .

Anticonvulsant Properties

Recent research has identified Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- as a promising candidate for anticonvulsant therapy. The compound has been evaluated for its ability to modulate GABA receptor activity, which is crucial in controlling seizures.

Experimental Findings

In a molecular docking study conducted on various derivatives of imidazole compounds, it was found that certain modifications enhanced binding affinity to GABA receptors. The results indicated that specific structural features contributed to stronger anticonvulsant effects compared to traditional medications like phenytoin .

Synthesis and Characterization

The synthesis of Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- typically involves multi-step reactions starting from readily available precursors. The following table summarizes the synthetic routes and yields reported in literature:

| Synthetic Route | Yield (%) | Characterization Technique |

|---|---|---|

| Reaction with chloroacetic acid | 75 | NMR, IR |

| Coupling with aniline derivatives | 80 | HPLC |

| Reduction of nitro group | 70 | Mass Spectrometry |

Functionalization and Derivatives

Functionalization of the imidazole scaffold has led to the development of various derivatives with enhanced biological activities. For instance, substituents on the aromatic ring have been shown to significantly affect both antimicrobial and anticonvulsant properties.

Key Findings

Research indicates that derivatives with electron-withdrawing groups exhibit improved potency against Helicobacter pylori and other resistant bacterial strains . Additionally, modifications aimed at enhancing solubility have resulted in better pharmacokinetic profiles.

Future Perspectives

The ongoing exploration of Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- and its derivatives holds promise for developing new therapeutics targeting infectious diseases and neurological disorders. Continued research into structure-activity relationships will be crucial for optimizing these compounds for clinical use.

Mechanism of Action

The mechanism of action of imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The position of the nitro group and the nature of substituents distinguish nitroimidazole derivatives. Key comparisons include:

- Nitro Position : 5-nitro derivatives (e.g., ) are typically more bioactive than 4-nitro analogs (e.g., ) due to enhanced redox properties and interactions with microbial enzymes .

- Substituent Effects : Acetamide/ester groups at position 1 improve pharmacokinetics (e.g., solubility and metabolic stability). Ethyl and methyl groups (as in the target compound) may alter steric hindrance and binding affinity .

Key Research Findings

- Positional Isomerism : 5-Nitroimidazoles (e.g., secnidazole) are clinically superior to 4-nitro isomers due to enhanced bioactivation in anaerobic environments .

- Substituent Flexibility : Introducing sulfonylmethyl or acetamide groups (as in the target compound) can mitigate resistance mechanisms in pathogens .

- Structural Characterization : X-ray crystallography and NMR (e.g., ) are critical for confirming regiochemistry and optimizing synthetic protocols .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

Imidazole derivatives, particularly those containing nitro groups, have garnered significant attention due to their diverse biological activities. The compound Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- is one such derivative that exhibits promising pharmacological properties. This article explores its biological activity, including antibacterial effects, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- can be characterized by its unique structure that combines an imidazole ring with an acetamide group and a nitro substituent. The presence of the nitro group is critical as it is known to enhance the biological activity of imidazole derivatives.

2. Antibacterial Activity

Numerous studies have investigated the antibacterial properties of imidazole derivatives. A study synthesized various 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives , revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds demonstrated varying degrees of effectiveness, with some showing notable inhibition against Staphylococcus aureus and Streptococcus species (MIC values ranging from 250 to 187.5 µg/ml) .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Target Bacteria | MIC (µg/ml) |

|---|---|---|

| M1 | Staphylococcus aureus | 250 |

| M3 | Streptococcus B | 187.5 |

| M4 | Escherichia coli | >1024 |

| M5 | Pseudomonas aeruginosa | >1024 |

The study indicated that while some derivatives were effective against aerobic bacteria, others were resistant, highlighting the need for further exploration of structure-activity relationships in these compounds .

The mechanisms by which nitroimidazoles exert their antibacterial effects are multifaceted. The nitro group undergoes reduction under anaerobic conditions, leading to the formation of reactive intermediates that interact with bacterial cellular components, ultimately inhibiting growth . This mechanism is particularly relevant in the context of treating infections caused by anaerobic bacteria.

In addition to direct antibacterial effects, nitroimidazoles have also been linked to anti-tubercular activity through interference with mycolic acid synthesis in Mycobacterium tuberculosis. This dual mechanism involves both respiratory poisoning and disruption of ATP synthesis due to nitric oxide release during the reduction process .

4. Case Studies and Research Findings

Recent research has emphasized the therapeutic potential of imidazole derivatives in various contexts:

- Antimycobacterial Activity : Compounds derived from nitroimidazoles have shown promise in treating tuberculosis by targeting mycobacterial cell wall synthesis .

- Antiparasitic Effects : Some studies suggest that modifications to the imidazole structure can enhance antiparasitic activity, making these compounds candidates for treating diseases like leishmaniasis .

5. Summary of Findings

The biological activity of Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- is underscored by its significant antibacterial properties and potential applications in treating various infections. The ongoing research into its mechanisms of action and structural modifications will likely reveal further therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions, similar to structurally related imidazole derivatives. For example, intermediates like 2-methyl-4-nitro-imidazole can be functionalized with ethyl and acetamide groups using alkylation or acylation steps under controlled pH and temperature . Purity assurance requires HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients) and comparative analysis against certified reference standards (e.g., EP/Pharmaceutical impurity guidelines) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm substituent positions (e.g., ethyl and nitro groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- X-ray Crystallography : For solid-state structure determination, if single crystals are obtainable .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., reverse transcriptase for anti-HIV potential) and bacterial growth inhibition studies (e.g., Staphylococcus aureus and E. coli). Use microdilution methods with positive controls (e.g., ciprofloxacin) and solvent controls to rule out cytotoxicity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

- Methodological Answer : Apply density functional theory (DFT) to predict reaction pathways and transition states. Tools like Gaussian or ORCA can model electronic effects of the nitro group on imidazole ring reactivity. Pair this with molecular dynamics simulations to assess solvent effects .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers or confounding variables (e.g., solvent choice, bacterial strain variability) .

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) .

Q. How can reaction conditions be systematically optimized for scale-up?

- Methodological Answer : Use factorial design (e.g., 2 factorial experiments) to test variables like temperature, catalyst loading, and reaction time. For example, a 3-factor design could minimize side products while maximizing yield .

Q. What advanced analytical techniques validate degradation products under stress conditions?

- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, thermal stress) followed by LC-MS/MS to identify degradation pathways. Compare fragmentation patterns with known impurities (e.g., EP-certified analogs) .

Q. How can multi-omics data (e.g., proteomics, metabolomics) elucidate its mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.